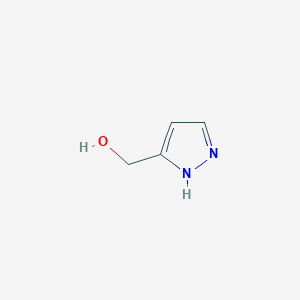

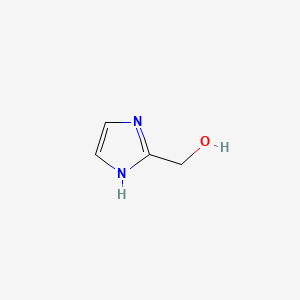

(1H-Pyrazol-3-yl)methanol

Beschreibung

The exact mass of the compound (1H-Pyrazol-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1H-Pyrazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Pyrazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1H-pyrazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c7-3-4-1-2-5-6-4/h1-2,7H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEABCXJWANXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406758 | |

| Record name | (1H-Pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23585-49-1 | |

| Record name | (1H-Pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-Pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (1H-Pyrazol-3-yl)methanol (CAS No. 23585-49-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1H-Pyrazol-3-yl)methanol, a heterocyclic building block with potential applications in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a representative synthesis protocol, and discusses the broader biological context of the pyrazole scaffold.

Chemical and Physical Properties

(1H-Pyrazol-3-yl)methanol, with the CAS number 23585-49-1, is a small heterocyclic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.[1]

| Property | Value | Source |

| CAS Number | 23585-49-1 | [1] |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| Boiling Point | 326.8 °C at 760 mmHg | |

| Flash Point | 151.5 °C | |

| Physical Form | Solid-Liquid Mixture | |

| Storage Temperature | 4 °C |

Synthesis Protocol

While specific, detailed protocols for the synthesis of (1H-Pyrazol-3-yl)methanol are not extensively published, a general and representative method involves the reduction of a pyrazole derivative bearing a carboxylic acid or ester group at the 3-position. The following is a generalized experimental protocol based on common laboratory practices for similar transformations.

Experimental Protocol: Reduction of 1H-Pyrazole-3-carboxylic acid

This protocol describes the reduction of 1H-pyrazole-3-carboxylic acid to (1H-Pyrazol-3-yl)methanol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or aluminum hydride (AlH₃).[2]

Materials:

-

1H-Pyrazole-3-carboxylic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Aluminum hydride (AlH₃) solution in THF or Lithium aluminum hydride (LiAlH₄)

-

Deionized Water

-

10% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite®

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole-3-carboxylic acid in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of aluminum hydride in THF (or portion-wise addition of solid LiAlH₄) to the stirred suspension under a nitrogen atmosphere.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 10% aqueous NaOH solution, and then more water.

-

Work-up: Stir the resulting mixture at room temperature for 30 minutes. Add a drying agent like anhydrous magnesium sulfate, stir for another 30 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake with THF.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: The purified (1H-Pyrazol-3-yl)methanol can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological and Pharmacological Context

Currently, there is a lack of specific published research detailing the biological activity or the precise signaling pathways directly modulated by (1H-Pyrazol-3-yl)methanol. However, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4]

Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including but not limited to:

-

Anticancer: Pyrazole-containing compounds have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[4][5][6][7] Some have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][7]

-

Anti-inflammatory: Certain pyrazole derivatives exhibit potent anti-inflammatory properties.[3]

-

Antimicrobial: The pyrazole nucleus is a feature of some compounds with antibacterial and antifungal activities.[8]

-

Enzyme Inhibition: Pyrazole and its analogs are known inhibitors of enzymes such as alcohol dehydrogenase.[9][10]

Given the diverse bioactivities of the pyrazole class, (1H-Pyrazol-3-yl)methanol represents a valuable starting material for the synthesis of novel derivatives for screening in various biological assays.

Experimental and Logical Workflows

The development of new therapeutic agents based on the (1H-Pyrazol-3-yl)methanol scaffold would typically follow a logical progression from synthesis to biological evaluation.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of new drug candidates starting from a core scaffold like (1H-Pyrazol-3-yl)methanol.

Caption: A generalized workflow for drug discovery.

Conclusion

(1H-Pyrazol-3-yl)methanol is a readily accessible chemical entity with a versatile pyrazole core. While direct biological data for this specific molecule is limited in the public domain, its structural features make it an attractive starting point for the synthesis of compound libraries for drug discovery and materials science applications. The provided synthesis protocol offers a basis for its laboratory preparation. Further research into the biological effects of (1H-Pyrazol-3-yl)methanol and its derivatives is warranted to explore its full potential.

References

- 1. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1H-PYRAZOL-3-YL)METHANOL | 23585-49-1 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. science.su.edu.krd [science.su.edu.krd]

- 9. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

physical and chemical properties of (1H-Pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrazol-3-yl)methanol is a heterocyclic alcohol containing a pyrazole moiety. The pyrazole ring is a significant pharmacophore in modern drug discovery, featured in a range of approved therapeutic agents. This document provides a comprehensive overview of the known physical and chemical properties of (1H-Pyrazol-3-yl)methanol, detailed experimental protocols for its synthesis and purification, and an exploration of the biological relevance of the pyrazole scaffold, exemplified by the mechanism of action of the selective COX-2 inhibitor, Celecoxib.

Physicochemical Properties

The physical and chemical properties of (1H-Pyrazol-3-yl)methanol are summarized below. Data has been compiled from various chemical databases and literature sources.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| CAS Number | 23585-49-1 | [1] |

| IUPAC Name | (1H-Pyrazol-3-yl)methanol | [1] |

| Appearance | Buttery solid / Solid-Liquid Mixture | |

| Boiling Point | 326.8 °C at 760 mmHg | |

| Flash Point | 151.5 °C | |

| Melting Point | Not definitively reported; some sources indicate "N/A" | |

| Calculated LogP | -0.6 | [1] |

| Topological Polar Surface Area | 48.9 Ų | [1] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

-

¹H NMR:

-

Pyrazole Ring Protons: Two distinct signals in the aromatic region (typically δ 6.0-8.0 ppm), likely appearing as doublets or multiplets depending on the solvent and concentration.

-

Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region (typically δ 4.5-5.0 ppm).

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

-

NH Proton: A broad singlet, also variable in chemical shift.

-

-

¹³C NMR:

-

Pyrazole Ring Carbons: Three signals in the aromatic/heteroaromatic region (typically δ 100-150 ppm).

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region (typically δ 55-65 ppm).

-

2.2. Infrared (IR) Spectroscopy (Expected)

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.[2]

-

N-H Stretch: A moderate absorption band around 3100-3500 cm⁻¹.

-

C-H Stretch (sp²): Absorptions above 3000 cm⁻¹ corresponding to the C-H bonds of the pyrazole ring.[2]

-

C-H Stretch (sp³): Absorptions below 3000 cm⁻¹ for the methylene C-H bonds.[2]

-

C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.[3]

-

C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region for the primary alcohol.

2.3. Mass Spectrometry (MS)

-

A reported LC-MS analysis showed a fragment ion at m/z = 81.1, corresponding to the parent molecule with the loss of a water molecule ([M+H - H₂O]⁺).

Experimental Protocols

3.1. Synthesis of (1H-Pyrazol-3-yl)methanol

The following protocol describes the synthesis of (1H-Pyrazol-3-yl)methanol via the reduction of 1H-pyrazole-3-carboxylic acid.

Materials:

-

1H-pyrazole-3-carboxylic acid

-

Aluminum (III) hydride (or a suitable precursor for its in situ generation)

-

Tetrahydrofuran (THF), anhydrous

-

10% Sodium hydroxide (NaOH) solution

-

Water

-

Celite

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, a solution of aluminum (III) hydride in anhydrous THF is cooled to 0 °C in an ice bath with stirring.

-

1H-pyrazole-3-carboxylic acid is added portion-wise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The mixture is then heated to reflux and maintained overnight.

-

After the reaction is complete (monitored by TLC), the mixture is cooled back to 0 °C.

-

The reaction is quenched by the sequential and careful dropwise addition of water, followed by 10% NaOH solution, and then again with water.

-

The resulting slurry is stirred at 0 °C for 30 minutes.

-

The solid is removed by filtration through a pad of Celite, and the filter cake is washed with THF.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting crude residue is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (e.g., 1:2 v/v) to afford the final product.

3.2. Experimental Workflow Diagram

References

(1H-Pyrazol-3-yl)methanol structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (1H-Pyrazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (1H-Pyrazol-3-yl)methanol . It consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted at the 3-position with a hydroxymethyl group.

The chemical structure of (1H-Pyrazol-3-yl)methanol is represented by the following diagram:

A Technical Guide to the Solubility of (1H-Pyrazol-3-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (1H-Pyrazol-3-yl)methanol. Due to a lack of extensive publicly available quantitative solubility data for this specific compound, this document focuses on its known physical properties, qualitative solubility predictions, and the standardized experimental protocols used for determining solubility. This information is crucial for applications in medicinal chemistry, process development, and formulation science.

Compound Properties

(1H-Pyrazol-3-yl)methanol, with CAS Number 23585-49-1, is a heterocyclic organic compound.[1][2] Its structure, featuring a pyrazole ring and a hydroxymethyl group, suggests it is a polar molecule.

Table 1: Physical and Chemical Properties of (1H-Pyrazol-3-yl)methanol

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | PubChem[2] |

| Molecular Weight | 98.10 g/mol | PubChem[2] |

| Physical Form | Solid-Liquid Mixture | Sigma-Aldrich[1] |

| Boiling Point | 326.8 °C at 760 mmHg | Sigma-Aldrich[1] |

| Flash Point | 151.5 °C | Sigma-Aldrich[1] |

| IUPAC Name | (1H-pyrazol-3-yl)methanol | Sigma-Aldrich[1] |

Solubility Profile

Qualitative Assessment: The presence of both a nitrogen-containing heterocyclic ring (pyrazole) and a hydroxyl group makes (1H-Pyrazol-3-yl)methanol a polar molecule capable of acting as both a hydrogen bond donor and acceptor. Based on the principle of "like dissolves like," it is expected to exhibit higher solubility in polar organic solvents.[3]

-

High Expected Solubility: Polar protic solvents such as methanol, ethanol, and other short-chain alcohols are likely to be effective solvents due to their ability to form hydrogen bonds.

-

Moderate Expected Solubility: Polar aprotic solvents like dimethyl sulfoxide (DMSO), acetone, and ethyl acetate are also expected to be suitable solvents.[4][5]

-

Low Expected Solubility: Non-polar solvents such as hexane, cyclohexane, and toluene are anticipated to be poor solvents for this compound.

For the parent compound, 1H-pyrazole, it is noted to be more soluble in organic solvents like ethanol, methanol, and acetone than in water.[4] This suggests a similar trend for its derivatives, including (1H-Pyrazol-3-yl)methanol.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The following protocols are widely accepted in the pharmaceutical and chemical industries for determining the equilibrium solubility of a solid in a solvent.

3.1. Equilibrium Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining equilibrium solubility.[6]

Methodology:

-

Preparation: An excess amount of solid (1H-Pyrazol-3-yl)methanol is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A precise volume of the clear supernatant is carefully withdrawn. This sample is then diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: The concentration of the solute in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[7][8]

-

Calculation: The original solubility is calculated by accounting for the dilution factor. The experiment is typically performed at multiple temperatures to create a solubility profile.[8]

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for Equilibrium Solubility Determination.

3.2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods are often used.[7]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the compound is typically prepared in a highly soluble solvent like DMSO.

-

Dispensing: Automated liquid handlers dispense precise amounts of the stock solution and various test solvents into a multi-well plate (e.g., 96-well plate).

-

Equilibration & Detection: The plate is shaken at a controlled temperature. Solubility can be determined kinetically by measuring the concentration at which the compound precipitates, often detected by light scattering (nephelometry) or UV absorbance.

-

Data Analysis: Software analyzes the data from the plate reader to estimate the solubility in each solvent.

The logical relationship between key factors influencing solubility is depicted below.

Caption: Key Factors Influencing Compound Solubility.

Conclusion

While quantitative solubility data for (1H-Pyrazol-3-yl)methanol in various organic solvents is not widely published, its molecular structure strongly indicates a preference for polar organic solvents. For researchers and developers requiring precise solubility values, direct experimental determination using established protocols such as the shake-flask method is necessary. The methodologies and influencing factors detailed in this guide provide a robust framework for undertaking such an analysis, enabling informed decisions in solvent selection for synthesis, purification, formulation, and other critical applications.

References

- 1. (1H-Pyrazol-3-yl)methanol | 23585-49-1 [sigmaaldrich.com]

- 2. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. solubility experimental methods.pptx [slideshare.net]

An In-Depth Technical Guide to (1H-Pyrazol-3-yl)methanol: Properties, Synthesis, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1H-Pyrazol-3-yl)methanol, a versatile heterocyclic alcohol. The document details its fundamental molecular and physical properties, provides a detailed experimental protocol for its synthesis, and explores its application as a key intermediate in the synthesis of potent kinase inhibitors, thereby serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Compound Data

(1H-Pyrazol-3-yl)methanol is a pyrazole derivative featuring a hydroxymethyl group. The structural and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂O | [1][2] |

| Molecular Weight | 98.10 g/mol | [1][2] |

| IUPAC Name | (1H-Pyrazol-3-yl)methanol | |

| CAS Number | 23585-49-1 | [2] |

| Boiling Point | 326.8 °C at 760 mmHg | |

| Physical Form | Solid-Liquid Mixture |

Synthesis of (1H-Pyrazol-3-yl)methanol

A common and efficient method for the synthesis of (1H-Pyrazol-3-yl)methanol involves the reduction of a pyrazole-3-carboxylic acid derivative. The following is a representative experimental protocol.

Experimental Protocol: Reduction of 1H-Pyrazole-3-carboxylic acid

Materials:

-

1H-Pyrazole-3-carboxylic acid

-

Aluminum (III) hydride (AlH₃) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Celite

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, a solution of aluminum (III) hydride in anhydrous tetrahydrofuran is placed in a round-bottom flask and cooled to 0 °C using an ice bath.

-

1H-Pyrazole-3-carboxylic acid is added portion-wise to the stirred solution.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, followed by heating to reflux overnight.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to 0 °C.

-

The reaction is quenched by the sequential and careful addition of water, followed by a 10% sodium hydroxide solution, and then water again.

-

The resulting mixture is stirred at 0 °C for an additional 30 minutes.

-

The solid precipitate is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield (1H-Pyrazol-3-yl)methanol as a buttery solid.

Application in the Synthesis of Bioactive Molecules: A Case Study of JNK Inhibitors

(1H-Pyrazol-3-yl)methanol serves as a valuable building block in the synthesis of more complex, biologically active molecules. One notable application is in the preparation of 4-(pyrazol-3-yl)-pyridines, which have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in cellular signaling pathways implicated in various diseases.

The synthetic strategy involves the initial oxidation of (1H-Pyrazol-3-yl)methanol to the corresponding pyrazole-3-carbaldehyde. This aldehyde can then be used in subsequent reactions, such as condensations or cross-coupling reactions, to construct the target inhibitor scaffold.

Experimental Workflow: Synthesis of a 4-(Pyrazol-3-yl)-pyridine JNK Inhibitor Intermediate

The following diagram illustrates a logical workflow for the synthesis of a 4-(pyrazol-3-yl)-pyridine intermediate, a core component of certain JNK inhibitors.

References

Spectroscopic Profile of (1H-Pyrazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for (1H-Pyrazol-3-yl)methanol (CAS No: 23585-49-1), a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a critical resource for the unambiguous identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The structural elucidation of (1H-Pyrazol-3-yl)methanol is supported by the following spectroscopic data, which have been compiled and presented for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of (1H-Pyrazol-3-yl)methanol. The proton (¹H) and carbon-13 (¹³C) NMR data are summarized below.

Table 1: ¹H NMR Spectroscopic Data for (1H-Pyrazol-3-yl)methanol

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 12.01 | Singlet | - | NH |

| 7.49 | Doublet | 1.9 | H-5 |

| 6.19 | Doublet | 1.9 | H-4 |

| 4.67 | Singlet | - | CH₂ |

| 3.42 | Singlet | - | OH |

| Solvent: CDCl₃, Frequency: 300 MHz |

Table 2: ¹³C NMR Spectroscopic Data for (1H-Pyrazol-3-yl)methanol

| Chemical Shift (δ) [ppm] | Assignment |

| 148.2 | C-3 |

| 130.0 | C-5 |

| 102.5 | C-4 |

| 57.2 | CH₂ |

| Solvent: CDCl₃, Frequency: 75 MHz |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies for (1H-Pyrazol-3-yl)methanol are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for (1H-Pyrazol-3-yl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| ~3200-3100 | Broad, Medium | N-H stretch (pyrazole ring) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600-1500 | Medium | C=N stretch (pyrazole ring) |

| ~1400-1300 | Medium | O-H bend |

| ~1100-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry (MS) Data for (1H-Pyrazol-3-yl)methanol

| m/z | Ion | Method |

| 98.10 | [M]⁺ (Calculated) | - |

| 81.1 | [M+H-H₂O]⁺ | LCMS |

| Molecular Formula: C₄H₆N₂O, Molecular Weight: 98.10 g/mol [1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of (1H-Pyrazol-3-yl)methanol.

Methodology:

-

Sample Preparation: A sample of approximately 10-20 mg of (1H-Pyrazol-3-yl)methanol is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300 MHz NMR spectrometer.

-

¹H NMR Acquisition: The proton NMR spectrum is recorded with a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is obtained using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is used, with a relaxation delay of 2.0 seconds. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (1H-Pyrazol-3-yl)methanol.

Methodology:

-

Sample Preparation: A thin film of the neat compound is prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean KBr plates or a pure KBr pellet is recorded first. The sample is then placed in the instrument's sample holder, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Presentation: The final spectrum is presented in terms of percent transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain information about the fragmentation pattern of (1H-Pyrazol-3-yl)methanol.

Methodology:

-

Sample Introduction: For Liquid Chromatography-Mass Spectrometry (LCMS), a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is injected into the LC system, which is coupled to the mass spectrometer.

-

Instrumentation: An LCMS system equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The mass spectrometer is operated in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments. The data is collected over a mass range of m/z 50-200.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The observed mass of the dehydrated ion [M+H-H₂O]⁺ is a key diagnostic peak.[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like (1H-Pyrazol-3-yl)methanol.

Caption: General workflow for spectroscopic characterization.

References

understanding the pyrazole core in medicinal chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have cemented its importance in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, physicochemical properties, and diverse applications in drug discovery, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.

Physicochemical Properties and Bioisosterism

The pyrazole ring possesses a unique combination of properties that make it an attractive pharmacophore. It is an aromatic system, and the presence of two nitrogen atoms imparts a dipole moment and the capacity for hydrogen bonding, with one nitrogen acting as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like).[1][2] This duality allows for diverse interactions with biological macromolecules.

Significantly, the pyrazole moiety is often employed as a bioisostere for other aromatic rings, such as benzene or other heterocycles.[1][2] This substitution can lead to improved physicochemical properties, including enhanced aqueous solubility and optimized lipophilicity, which are critical for favorable pharmacokinetic profiles. Furthermore, the pyrazole core can offer greater metabolic stability compared to more labile functionalities like phenols.

Therapeutic Applications and Quantitative Bioactivity

The therapeutic landscape of pyrazole-containing drugs is remarkably broad, spanning anti-inflammatory, anticancer, antiviral, antimicrobial, and other classes.[2][3] Several blockbuster drugs feature the pyrazole core, underscoring its clinical significance.[4][5]

Anti-inflammatory Activity: COX Inhibition

A prominent application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[3] Celecoxib, a diaryl-substituted pyrazole, is a flagship example.[4]

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Celecoxib | COX-2 | 0.04 | >30 | [6] |

| Rofecoxib | COX-2 | 0.018 | >277 | [3] |

| Pyrazole Derivative | COX-2 | 0.06 | 405 | [6] |

Anticancer Activity: Kinase Inhibition

The pyrazole nucleus is a key component in numerous kinase inhibitors developed for cancer therapy. These compounds often target the ATP-binding site of kinases, playing a crucial role in halting aberrant cell signaling pathways.[7] Ruxolitinib, a potent JAK1/JAK2 inhibitor, and Crizotinib, an ALK and ROS1 inhibitor, are notable examples.[7][8]

| Compound | Target | IC50 (nM) | Cell Line | Reference(s) |

| Ruxolitinib | JAK1 | 3.3 | --- | [7] |

| Ruxolitinib | JAK2 | 2.8 | --- | [7] |

| Crizotinib | ALK | 24 | --- | [8] |

| Pyrazole Derivative | EGFR | 70 | MCF-7 | [9] |

| Pyrazole Derivative | Aurora A Kinase | 160 | HCT116 | [10] |

Other Therapeutic Areas

The versatility of the pyrazole core extends to a variety of other therapeutic targets. Sildenafil, a potent phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction, and Rimonabant, a cannabinoid receptor 1 (CB1) inverse agonist formerly used for obesity, further illustrate the broad applicability of this scaffold.[11][12]

| Compound | Target | IC50 / Ki (nM) | Therapeutic Area | Reference(s) |

| Sildenafil | PDE5 | 3.9 | Erectile Dysfunction | [11] |

| Rimonabant | CB1 Receptor | Ki: 1.8 | Obesity (withdrawn) | [12] |

Experimental Protocols

Synthesis of Celecoxib

Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfamoylphenylhydrazine.[11][13]

Materials:

-

4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione

-

4-sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

A solution of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione is prepared in ethanol in a reaction vessel equipped with a reflux condenser.

-

4-sulfamoylphenylhydrazine hydrochloride is added to the solution.

-

A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[11]

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.[11]

Materials:

-

Test compound (e.g., Celecoxib)

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle control for a specified time at 37°C.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is incubated for a specific period at 37°C.

-

The reaction is terminated, and the amount of PGE2 produced is quantified using a competitive EIA kit.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.[14][15]

Materials:

-

Pyrazole derivative

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of the pyrazole derivative is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in the appropriate growth medium in the wells of a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

Positive (microorganism in medium without the compound) and negative (medium only) controls are included.

-

The plates are incubated at the optimal temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Signaling Pathways

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandin_H2 [label="Prostaglandin H2", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation & Pain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2; COX2 -> Prostaglandin_H2; Prostaglandin_H2 -> Prostaglandins; Prostaglandins -> Inflammation; Celecoxib -> COX2 [arrowhead=tee, color="#EA4335"]; }

Caption: Mechanism of action of Celecoxib.

// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT [label="p-STAT (dimer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Proliferation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ruxolitinib [label="Ruxolitinib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> pSTAT; pSTAT -> Nucleus; Nucleus -> Gene_Expression; Ruxolitinib -> JAK [arrowhead=tee, color="#EA4335"]; }

Caption: Ruxolitinib inhibition of the JAK-STAT pathway.

// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PDE5 [label="PDE5", fillcolor="#FBBC05", fontcolor="#202124"]; GMP [label="5'-GMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Relaxation [label="Smooth Muscle\nRelaxation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sildenafil [label="Sildenafil", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges NO -> sGC [label="Activation"]; sGC -> cGMP [label="from GTP"]; cGMP -> Relaxation; cGMP -> PDE5; PDE5 -> GMP; Sildenafil -> PDE5 [arrowhead=tee, color="#EA4335"]; }

Caption: Sildenafil's mechanism of action.

Experimental Workflow

// Nodes Lead [label="Lead Pyrazole\nScaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis of\nAnalog Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="High-Throughput\nScreening", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_ID [label="Hit Identification\n& Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR_Analysis [label="SAR Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Candidate [label="Drug Candidate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Lead -> Synthesis; Synthesis -> Screening; Screening -> Hit_ID; Hit_ID -> SAR_Analysis; SAR_Analysis -> Optimization; Optimization -> Synthesis; Optimization -> Candidate; }

Caption: Workflow for SAR studies of pyrazole analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

The Biological Versatility of Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. The structural versatility of the pyrazole ring allows for a wide range of substitutions, leading to a diverse class of derivatives with a broad spectrum of biological activities. These derivatives have garnered significant attention in drug discovery and development, with several compounds progressing to clinical use. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The guide details the mechanisms of action, presents quantitative activity data, outlines relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers in the field.

Anti-inflammatory Activity

Pyrazole derivatives are well-recognized for their potent anti-inflammatory effects, most notably through the selective inhibition of cyclooxygenase-2 (COX-2). This selectivity offers a significant therapeutic advantage over non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing the risk of gastrointestinal side effects.[1][2]

Mechanism of Action: COX-2 Inhibition

The primary mechanism behind the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[3] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[4]

The selective inhibitor Celecoxib, a diaryl-substituted pyrazole, contains a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2.[4] This binding prevents arachidonic acid from accessing the enzyme's catalytic site, thereby blocking the synthesis of pro-inflammatory prostaglandins like PGE2. Beyond direct COX-2 inhibition, some pyrazole derivatives may also exert anti-inflammatory effects by modulating other signaling pathways, such as inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which would in turn reduce the expression of pro-inflammatory genes.[5][6]

Signaling Pathway Visualization

Caption: COX-2 inhibition pathway by pyrazole derivatives.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity). A lower IC50 value indicates greater potency, and a higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates greater selectivity for COX-2.

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | COX-1 | >50 | >178.57 | [7] |

| COX-2 | 0.28 | [7] | ||

| Pyrazole Derivative 2a | COX-2 | 0.019 | - | [8] |

| Pyrazole Derivative 3b | COX-2 | 0.039 | 22.21 | [8] |

| Pyrazole Derivative 5b | COX-2 | 0.038 | 17.47 | [8] |

| Pyrazoline Derivative 2g | COX-2 | 0.26 | >192.3 | [7] |

| Pyrazole-pyridazine 5f | COX-1 | 14.32 | 9.56 | [9] |

| COX-2 | 1.50 | [9] | ||

| Pyrazole-pyridazine 6f | COX-1 | 9.56 | 8.31 | [9] |

| COX-2 | 1.15 | [9] | ||

| Diaryl Pyrazole 190a | COX-1 | 0.263 | 15.47 | [7] |

| COX-2 | 0.017 | [7] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of compounds.

1. Animals:

-

Male Wistar or Sprague-Dawley rats (180-220 g) are used.

-

Animals are acclimatized for at least one week before the experiment in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.[10]

2. Grouping and Administration:

-

Animals are randomly divided into several groups (n=6-8 per group).[10]

-

Negative Control: Receives the vehicle only.

-

Carrageenan Control: Receives the vehicle followed by carrageenan injection.

-

Treatment Groups: Receive different doses of the test pyrazole derivative.

-

Positive Control: Receives a standard NSAID like Indomethacin (10 mg/kg).

-

The test compounds and vehicle are typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[11]

3. Induction of Edema:

-

A 1% (w/v) solution of λ-carrageenan in sterile 0.9% saline is prepared.[10]

-

A volume of 100 µL of the carrageenan solution is injected into the subplantar region of the right hind paw of each rat.[12]

4. Measurement of Paw Edema:

-

The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 6 hours).[12][13]

-

Paw volume is measured using a plethysmometer.[12]

5. Data Analysis:

-

The percentage of inhibition of edema is calculated for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] * 100

-

Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

-

-

Data are analyzed using statistical methods such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).[10]

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant potential as anticancer agents, acting on various molecular targets crucial for tumor growth, proliferation, and survival. They have been shown to inhibit several protein kinases involved in cancer signaling pathways.

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism of pyrazole derivatives is the inhibition of protein kinases that are often dysregulated in cancer. Key targets include:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): These receptor tyrosine kinases play critical roles in tumor cell proliferation, angiogenesis, and metastasis.[10][14] Pyrazole derivatives can act as dual inhibitors of EGFR and VEGFR-2, blocking downstream signaling pathways.[15]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibition of CDKs, such as CDK2, by pyrazole derivatives can lead to cell cycle arrest, typically at the G1/S phase, and prevent cancer cell proliferation.[1]

-

Other Kinases: Pyrazole derivatives have also been shown to inhibit other kinases like BRAF, BTK, and PIM-1.[15]

The inhibition of these kinases ultimately leads to the induction of apoptosis (programmed cell death) and a halt in the cell cycle.

Signaling Pathway Visualization

Caption: EGFR/VEGFR-2 inhibition by pyrazole derivatives.

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative 11 | MCF-7 (Breast) | 2.85 | [1] |

| HT-29 (Colon) | 2.12 | [1] | |

| Pyrazole Derivative 22 | MCF-7 (Breast) | 2.82 | [15] |

| A549 (Lung) | 3.15 | [15] | |

| Pyrazole Derivative 23 | MCF-7 (Breast) | 3.17 | [15] |

| A549 (Lung) | 4.21 | [15] | |

| Chalcone Derivative 6b | HNO-97 (Head & Neck) | 10.0 | [15] |

| Chalcone Derivative 6d | HNO-97 (Head & Neck) | 10.56 | [15] |

| Pyrazole Derivative 10 | A549 (Lung) | 2.2 | |

| Pyrazole Derivative 7a | A549 (Lung) | 2.4 | |

| Pyrazole Derivative 13 | HePG2 (Liver) | 6.57 | [16] |

| HCT-116 (Colon) | 9.54 | [16] | |

| MCF-7 (Breast) | 7.97 | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

-

Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

-

The test pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium.

-

The culture medium is removed from the wells, and 100 µL of the medium containing the test compound at various concentrations is added.

-

Control wells containing cells treated with the vehicle (e.g., DMSO) and wells with medium only (blank) are also included.

-

The plates are incubated for a specified period, typically 48 or 72 hours.

3. MTT Addition and Incubation:

-

After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.

-

The plates are then incubated for an additional 2 to 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

-

The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated on an orbital shaker for about 15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

-

The percentage of cell viability is calculated using the formula:

-

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100

-

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Mechanism of Action: DNA Gyrase Inhibition

A key mechanism for the antibacterial action of certain pyrazole derivatives is the inhibition of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription.[4] This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional strain during DNA unwinding. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.[4] Since DNA gyrase is absent in higher eukaryotes, it represents an excellent selective target for antibacterial drugs.[4]

Signaling Pathway Visualization

Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for representative pyrazole derivatives against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative 21a | Staphylococcus aureus | 62.5 | |

| Escherichia coli | 125 | ||

| Aspergillus niger | 7.8 | ||

| Candida albicans | 2.9 | ||

| Pyrazole Derivative 21b | Aspergillus niger | >7.8 | |

| Bacillus subtilis | 125 | ||

| Pyrazole Derivative 21c | Staphylococcus aureus | 62.5 | |

| Escherichia coli | 125 | ||

| Imidazo-pyridine pyrazole 18 | E. coli | <1 | |

| P. aeruginosa | <1 | ||

| S. aureus | <1 | ||

| S. typhimurium | <1 | ||

| Pyrazoline 9 | S. aureus (MDR) | 4 | |

| E. faecalis (MDR) | 4 |

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used technique to evaluate the antimicrobial activity of test compounds.

1. Preparation of Media and Inoculum:

-

A suitable growth medium, such as Mueller-Hinton Agar (MHA), is prepared and sterilized.

-

The bacterial or fungal test strains are cultured in a broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

2. Inoculation of Agar Plates:

-

A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the MHA plates to create a uniform lawn of microbial growth.

3. Well Preparation and Sample Addition:

-

Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates using a sterile cork borer.

-

A fixed volume (e.g., 50-100 µL) of the test pyrazole derivative, dissolved in a suitable solvent like DMSO at various concentrations, is added to the wells.

-

A positive control (a standard antibiotic) and a negative control (the solvent alone) are also included on separate wells.

4. Incubation:

-

The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, or 28°C for 48 hours for fungi).

5. Measurement and Interpretation:

-

After incubation, the plates are examined for zones of inhibition, which are clear areas around the wells where microbial growth has been inhibited.

-

The diameter of the zone of inhibition is measured in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Conclusion

Pyrazole derivatives represent a highly valuable and versatile class of heterocyclic compounds with a wide array of biological activities. Their efficacy as anti-inflammatory, anticancer, and antimicrobial agents is well-documented and continues to be an active area of research. The ability to selectively inhibit key enzymes such as COX-2 and bacterial DNA gyrase, as well as modulate critical signaling pathways in cancer, underscores their therapeutic potential. The data and protocols presented in this guide highlight the significant progress made in understanding and harnessing the pharmacological properties of pyrazole derivatives. Further research and development in this area hold great promise for the discovery of novel and more effective therapeutic agents to address a range of diseases.

References

- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gosset.ai [gosset.ai]

- 5. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

The Cornerstone of Modern Medicine: A Technical Guide to Heterocyclic Building Blocks in Drug Discovery

Abstract: Heterocyclic compounds form the structural backbone of a vast majority of pharmaceuticals, playing a pivotal role in shaping the efficacy, selectivity, and pharmacokinetic properties of drugs.[1][2][3][4] This guide provides an in-depth exploration of the significance of heterocyclic building blocks in drug discovery for researchers, scientists, and drug development professionals. We will delve into the classification of common heterocyclic scaffolds, their impact on pharmacological activity, and present a case study on kinase inhibitors to illustrate their application. Furthermore, this document outlines detailed experimental protocols and visualizes key biological pathways and drug discovery workflows to provide a comprehensive resource for the modern medicinal chemist.

Introduction: The Ubiquity of Heterocycles in Pharmacology

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of medicinal chemistry.[5][6] Nitrogen, oxygen, and sulfur are the most common heteroatoms that imbue these scaffolds with unique physicochemical properties.[2][5] These properties, including modulated lipophilicity, polarity, and the ability to form crucial hydrogen bonds, allow for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The prevalence of these structures is striking; it is estimated that over 85% of all biologically active chemical entities contain a heterocycle.[2][7] An analysis of FDA-approved drugs further underscores their importance, with nitrogen-containing heterocycles being particularly prominent.[7][8][9][10] Their ability to serve as bioisosteres, mimicking the structure of endogenous ligands and fitting into the active sites of biological targets, makes them indispensable tools in rational drug design.

Privileged Scaffolds: Common Heterocyclic Building Blocks

Medicinal chemists leverage a diverse palette of heterocyclic building blocks to construct novel therapeutic agents. These can be broadly classified by ring size and the nature of the heteroatoms.

-

Five-Membered Rings: Rings such as pyrrolidine, imidazole, pyrazole, and thiazole are frequently incorporated into drug molecules.[11] Pyrrolidine, for example, is the most common five-membered heterocycle found in FDA-approved drugs.[11]

-

Six-Membered Rings: Pyridine, piperidine, pyrimidine, and piperazine are among the most frequently observed six-membered ring systems in pharmaceuticals.[11] These scaffolds are often key to the pharmacophore of a drug, responsible for its biological activity.

-

Fused Ring Systems: More complex structures, such as indole, quinoline, and benzimidazole, are formed by the fusion of a heterocyclic ring with another ring, typically a benzene ring.[11] These fused systems offer a rigid and defined three-dimensional structure that can enhance binding affinity to a target protein.

Case Study: Heterocyclic Kinase Inhibitors in Oncology

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[12] This has made them a prime target for drug development. Many successful kinase inhibitors incorporate a heterocyclic core that mimics the purine ring of ATP, allowing them to competitively bind to the ATP-binding site of the kinase and block its activity.[13][14][15][16]

Gefitinib , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a prime example.[13][14] Its quinazoline core is instrumental in its ability to block the EGFR signaling pathway, which, when constitutively active, drives the proliferation and survival of cancer cells.[13][14][17]

EGFR Signaling Pathway and Inhibition by Gefitinib

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a signaling cascade that promotes cell growth and survival.[13] Gefitinib functions by competitively inhibiting ATP binding to the EGFR tyrosine kinase domain, thereby blocking this downstream signaling.[13][16]

EGFR signaling pathway and the inhibitory action of Gefitinib.

Quantitative Analysis of Heterocyclic Kinase Inhibitors

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table presents hypothetical IC50 data for a series of quinazoline-based EGFR inhibitors, illustrating how modifications to the heterocyclic scaffold can impact potency.

| Compound ID | Heterocyclic Core | R1 Group | R2 Group | IC50 (nM) vs. EGFR |

| HZ-01 | Quinazoline | -Cl | -F | 15 |

| HZ-02 | Quinazoline | -Br | -F | 25 |

| HZ-03 | Quinazoline | -Cl | -OCH3 | 40 |

| HZ-04 | Pyrimidine | -Cl | -F | 150 |

| HZ-05 | Quinazoline | -H | -H | >1000 |

This data is for illustrative purposes only.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The following protocol outlines a typical luminescence-based in vitro kinase assay to determine the IC50 value of a test compound against a target kinase.[18]

1. Materials and Reagents:

-

Purified recombinant target kinase (e.g., EGFR)

-

Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

Peptide substrate specific for the kinase

-

ATP at a concentration near the Km for the kinase

-

Test compound (heterocyclic inhibitor) serially diluted in DMSO

-

Luminescence-based ADP detection kit

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

2. Procedure:

-

Prepare a serial dilution of the test compound in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

-

Add 2.5 µL of the kinase buffer to all wells of a 384-well plate.

-

Add 0.5 µL of the serially diluted test compound to the appropriate wells. For control wells (0% and 100% inhibition), add 0.5 µL of DMSO.

-

Prepare a 2X enzyme solution in kinase buffer and add 5 µL to each well, except for the 100% inhibition control wells.

-

Prepare a 2X substrate/ATP mixture in kinase buffer and add 5 µL to each well to initiate the kinase reaction. The final reaction volume is 13 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by adding the reagents from the luminescence-based ADP detection kit according to the manufacturer's instructions.

-

Read the luminescence signal on a plate reader.

3. Data Analysis:

-

Subtract the background luminescence (100% inhibition control) from all other readings.

-

Normalize the data by setting the 0% inhibition control to 100% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

The Drug Discovery Workflow: From Building Blocks to Lead Compounds

The journey from a heterocyclic building block to a clinical candidate is a multi-step process.[19][20][21] High-throughput screening (HTS) of large compound libraries containing diverse heterocyclic scaffolds is often the first step in identifying "hits" – compounds that show activity against a biological target.[19][20][22][23] These hits then undergo a process of lead optimization, where medicinal chemists synthesize and test analogues to improve potency, selectivity, and ADME properties.[6]

A simplified workflow for modern drug discovery.

Conclusion and Future Perspectives

Heterocyclic building blocks are, without a doubt, a cornerstone of modern drug discovery.[1][6] Their structural diversity and ability to modulate a wide range of physicochemical and pharmacological properties make them an invaluable resource for medicinal chemists.[2][6] As our understanding of disease biology deepens, the demand for novel, highly selective, and potent therapeutics will continue to grow. The rational design and synthesis of new heterocyclic scaffolds, aided by computational chemistry and novel synthetic methodologies, will be crucial in meeting this demand and developing the next generation of life-saving medicines.[1][24][25][26]

References

- 1. researchgate.net [researchgate.net]

- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]

- 4. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. rroij.com [rroij.com]

- 7. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 8. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. msesupplies.com [msesupplies.com]

- 10. aifchem.com [aifchem.com]

- 11. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifechemicals.com [lifechemicals.com]

- 13. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 20. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 21. researchgate.net [researchgate.net]

- 22. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 23. High-throughput screening - Wikipedia [en.wikipedia.org]

- 24. news-medical.net [news-medical.net]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

(1H-Pyrazol-3-yl)methanol: A Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

(1H-Pyrazol-3-yl)methanol (CAS No: 23585-49-1) is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides an in-depth overview of the safety, handling, and toxicological properties of (1H-Pyrazol-3-yl)methanol, based on currently available data.

Physicochemical and Hazard Information

A summary of the key physicochemical properties and hazard classifications for (1H-Pyrazol-3-yl)methanol is presented below. This information is aggregated from various supplier Safety Data Sheets (SDS) and chemical databases.

Table 1: Physicochemical Properties of (1H-Pyrazol-3-yl)methanol

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | PubChem[1] |

| Molecular Weight | 98.10 g/mol | PubChem[1] |

| Appearance | Solid-Liquid Mixture, Light yellow liquid | Sigma-Aldrich[2], Thermo Fisher Scientific |

| Boiling Point | 326.8 °C at 760 mmHg | Sigma-Aldrich[2] |

| Flash Point | 151.5 °C | Sigma-Aldrich[2] |

| Storage Temperature | 4 °C | Sigma-Aldrich[2] |

Table 2: GHS Hazard Classification and Statements for (1H-Pyrazol-3-yl)methanol

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Harmful) | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | GHS07 (Harmful) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation |

Source: Aggregated from Sigma-Aldrich, PubChem[1][2][3]

Toxicological Profile

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[2][3]

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[2][3]

-

Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[2][3]

-

Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[2][3]

The broader class of pyrazole-containing compounds exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. While this suggests the potential for interaction with biological systems, no specific signaling pathways or mechanisms of toxicity have been elucidated for (1H-Pyrazol-3-yl)methanol itself. Researchers should handle this compound with the assumption that it may be biologically active.

Experimental Protocols and Handling Procedures

Adherence to standardized laboratory safety protocols is essential when working with (1H-Pyrazol-3-yl)methanol. The following sections provide detailed procedural guidance.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.

Caption: Personal Protective Equipment (PPE) workflow for handling (1H-Pyrazol-3-yl)methanol.

General Handling and Storage

-

Handling:

-

Storage:

Caption: Logical workflow for safe handling and storage of (1H-Pyrazol-3-yl)methanol.

Synthesis Protocol Example

The following is a general procedure for the synthesis of (1H-Pyrazol-3-yl)methanol from 1H-pyrazole-3-carboxylic acid. This protocol should be adapted and optimized based on specific laboratory conditions and risk assessments.

-

Reaction Setup:

-

Under a nitrogen atmosphere, cool a tetrahydrofuran (THF) solution of aluminum (III) hydride to 0 °C with stirring.

-

-

Addition of Starting Material:

-

Slowly add 1H-pyrazole-3-carboxylic acid to the cooled solution.

-

-